2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one
Description
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one is a bicyclic heterocyclic compound featuring a pyrazolo-pyridazine core with amino substituents at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
CAS No. |
857036-31-8 |
|---|---|
Molecular Formula |
C7H12N4O |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1,2-diamino-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one |
InChI |
InChI=1S/C7H12N4O/c8-5-6(9)10-3-1-2-4-11(10)7(5)12/h1-4,8-9H2 |
InChI Key |
DWQUYTFVTFFSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)C(=C(N2C1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyrazolopyridazine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridazines .
Scientific Research Applications
It appears that "2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one" is a chemical compound with the molecular formula and a molecular weight of 168.196 . The CAS number for this compound is 857036-31-8 .
While the search results do not provide specific applications for "2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one," they do offer information about the applications of related compounds, namely pyridazinones and pyrazoles.
Applications of Pyridazinone Derivatives
- Analgesic and Anti-inflammatory Activity Many pyridazinone derivatives have demonstrated analgesic and anti-inflammatory properties . Some examples include:
- 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives, which have good analgesic activity without causing ulcers .
- 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives, which have potent analgesic activity with negligible side effects compared to NSAIDs .
- 3-O-substituted benzyl pyridazinone derivatives, which have exhibited potent anti-inflammatory activity .
- Amide derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-... methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963), which is a selective COX-2 inhibitor with high oral anti-inflammatory activity and gastric safety in vivo .
- Other Activities
Applications of Pyrazole Derivatives
- Anti-inflammatory Activity Pyrazole derivatives have demonstrated anti-inflammatory activity . For instance, some tetrasubstituted pyrazolines have shown anti-inflammatory activity . Additionally, a series of pyrazole derivatives were evaluated in vivo for their anti-inflammatory activity, with some compounds showing comparable activity to standard anti-inflammatory drugs .
- DHODH Inhibition Certain 2-(3-alkoxy-1H-pyrazol-1-yl)azines have been found to inhibit human dihydroorotate dehydrogenase (DHODH) . These compounds were studied for their ability to inhibit measles virus replication, with some showing high activity .
Possible areas of applications
Based on the information of the search results, "2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one" could be investigated for uses including:
Mechanism of Action
The mechanism by which 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its diamino substituents, which contrast with other analogs bearing methyl, methoxy, or aryl groups. Key comparisons include:
Key Observations :
- Amino vs. Methyl/Methoxy Groups: The diamino substituents in the target compound likely enhance polarity and hydrogen-bonding capacity compared to the hydrophobic methyl or electron-donating methoxy groups in compounds 15 and 16a. This could improve solubility and receptor-binding affinity in biological systems.
- Ring System Differences: The tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 1l) feature an imidazole ring fused to pyridine, contrasting with the pyrazolo-pyridazine core. The imidazole derivatives exhibit higher molecular weights and melting points due to extended conjugation and nitro/cyano substituents .
Spectral and Physicochemical Properties
- ¹H NMR Shifts: The methoxy group in 16a causes a distinct singlet at δ 3.31, whereas methyl groups (e.g., δ 2.20 in 15) are upfield. The target compound’s amino groups would likely exhibit broad peaks in the δ 4.5–5.5 range, absent in other analogs .
- IR Spectroscopy: All compounds show C=O stretches near 1645 cm⁻¹, but the cyano group in 1l generates a sharp peak at 2220 cm⁻¹, absent in pyrazolo-pyridazines .
- Melting Points: The tetrahydroimidazo derivatives (215–245°C) have significantly higher melting points than the oily 16a, likely due to crystalline packing enhanced by nitro and cyano groups .
Biological Activity
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one (CAS: 857036-31-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various research findings.
- Molecular Formula : C7H12N4O
- Molecular Weight : 168.2 g/mol
- CAS Number : 857036-31-8
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor growth and survival, such as the BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
Antimicrobial Activity
Research indicates that some pyrazole derivatives possess significant antimicrobial activity against a range of pathogens. For example:
- Activity Spectrum : Studies have reported antifungal and antibacterial activities associated with pyrazole compounds, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one is crucial for optimizing its biological activity. Key modifications in the chemical structure can lead to enhanced potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at N position | Increased antitumor activity |
| Alteration of side chains | Enhanced anti-inflammatory effects |
Study 1: Antitumor Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated significant cytotoxic effects. The combination of these compounds with doxorubicin showed a synergistic effect in inhibiting cell proliferation .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that these compounds effectively reduced the levels of inflammatory markers in vitro and in vivo models .
Q & A
Q. Advanced Considerations
- Regioselectivity control : The ratio of isomers (e.g., 16a:16b = 78:22) depends on reaction conditions (solvent, base strength). Adjusting temperature and catalyst (e.g., K₂CO₃ vs. LiAlH₄) can shift product distribution .
- Yield optimization : Low yields (e.g., 16%) may result from competing side reactions; purification via column chromatography or recrystallization is critical .
Q. Table 1: Synthetic Conditions and Yields
| Precursor | Reagents/Conditions | Product | Yield | Key Reference |
|---|---|---|---|---|
| 10b/11b | K₂CO₃, MeOH, reflux | 15, 16a/16b | 16–42% | |
| DISN/DAMN | p-TsOH or Et₃N, THF | Pyrazine derivatives | 70% |
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Q. Basic Characterization Techniques
- ^1H/^13C NMR : Assign peaks using chemical shift databases. For example, tetrahydroimidazo[1,2-a]pyridine derivatives show characteristic shifts for NH₂ (~5.0–6.0 ppm) and aromatic protons (~7.0–8.5 ppm) .
- HRMS : Validate molecular formulas (e.g., [M+H]⁺) with ≤2 ppm mass error .
Q. Advanced Conflict Resolution
Q. Table 2: Representative NMR Data
| Proton/Carbon | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| NH₂ (^1H) | 5.2–6.1 | Amino group | |
| C=O (^13C) | 165–170 | Ketone carbon |
What strategies are effective for enhancing the compound's stability under acidic or oxidative conditions?
Q. Basic Stability Assessment
Q. Advanced Stabilization Methods
- Protective group chemistry : Acetylate amino groups to reduce reactivity during storage .
- Solid-state engineering : Co-crystallize with stabilizing agents (e.g., succinic acid) to enhance thermal stability .
How can computational modeling predict the biological activity of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one derivatives?
Q. Advanced Methodological Approach
- Docking studies : Use MOE or AutoDock to simulate binding to target proteins (e.g., kinases or GPCRs). For example, pyrazolo[3,4-b]pyrazine derivatives showed high activity in docking with COX-2 .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with IC₅₀ values .
Q. Table 3: Key Computational Parameters
| Software | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| MOE 2008 | COX-2 | -9.2 |
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced Process Chemistry
- By-product formation : Optimize stoichiometry and reaction time to minimize side products (e.g., over-alkylation) .
- Solvent selection : Replace methanol with DMF or THF for better solubility in large batches .
How do steric and electronic effects influence the reactivity of the pyridazine ring in cross-coupling reactions?
Q. Advanced Mechanistic Insights
- Suzuki-Miyaura coupling : Electron-deficient pyridazines undergo faster coupling with aryl boronic acids. Steric hindrance at the 3-position slows reactivity .
- Buchwald-Hartwig amination : Use bulky ligands (e.g., XPhos) to prevent β-hydride elimination in C-N bond formation .
What analytical techniques are critical for quantifying trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
